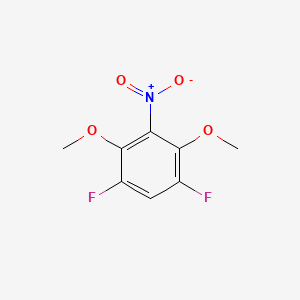

1,5-Difluoro-2,4-dimethoxy-3-nitrobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7F2NO4 |

|---|---|

Molecular Weight |

219.14 g/mol |

IUPAC Name |

1,5-difluoro-2,4-dimethoxy-3-nitrobenzene |

InChI |

InChI=1S/C8H7F2NO4/c1-14-7-4(9)3-5(10)8(15-2)6(7)11(12)13/h3H,1-2H3 |

InChI Key |

NGRLUSBSLAPAKL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1F)F)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Difluoro 2,4 Dimethoxy 3 Nitrobenzene

Regioselective and Stereoselective Synthesis Approaches

The synthesis of 1,5-Difluoro-2,4-dimethoxy-3-nitrobenzene from its logical precursor, 1,5-difluoro-2,4-dimethoxybenzene (B1601719), is dominated by the challenge of regioselectivity in the electrophilic aromatic substitution (EAS) nitration step.

The directing effects of the substituents on the precursor's benzene (B151609) ring are the primary determinants of where the incoming nitro group will be positioned. The methoxy (B1213986) groups (-OCH₃) are strong activating groups and are ortho, para-directors due to their ability to donate electron density into the ring via a +M (mesomeric) effect. acs.orggoogle.com The fluorine atoms (-F), conversely, are deactivating due to their strong -I (inductive) effect, but are also considered ortho, para-directors because of a competing +M effect from their lone pairs. libretexts.orgfiveable.melibretexts.org

In the precursor, 1,5-difluoro-2,4-dimethoxybenzene, the position targeted for nitration (C3) is ortho to one methoxy group (at C2) and meta to the other (at C4), while being meta to both fluorine atoms (at C1 and C5). The powerful ortho-directing influence of the methoxy group at C2 strongly favors substitution at C3. The fluorine atoms, being deactivating, will generally disfavor substitution at their ortho and para positions, further enhancing the relative reactivity of the C3 position. Therefore, the nitration is expected to proceed with a high degree of regioselectivity to yield the desired 3-nitro product.

A study on the nitration of a related compound, 2-fluoro-1,4-dimethoxybenzene, unexpectedly yielded only the isomer where nitration occurred para to the fluorine atom, despite the ortho, para-directing nature of the methoxy groups. mdpi.com This highlights that the interplay of electronic and steric effects can sometimes lead to surprising outcomes. However, in the case of this compound's precursor, the symmetry and combined directing effects strongly suggest C3 as the most nucleophilic site.

It is important to note that this compound is an achiral molecule and possesses no stereocenters. Consequently, stereoselectivity is not a consideration in its synthesis.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Preference | Primary Electronic Effect |

|---|---|---|---|

| -OCH₃ | Activating | Ortho, Para | +M (Resonance Donation) |

| -F | Deactivating | Ortho, Para | -I (Inductive Withdrawal) |

Optimization of Reaction Conditions and Catalyst Systems for Production

The production of this compound would typically be achieved through the nitration of 1,5-difluoro-2,4-dimethoxybenzene. The optimization of this transformation is crucial for maximizing yield and purity while ensuring safety. Standard nitration conditions often involve a mixture of concentrated nitric acid and sulfuric acid (mixed acid). masterorganicchemistry.com Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com

Optimization strategies for a reaction of this nature would involve a systematic variation of several parameters:

Nitrating Agent: While mixed acid is traditional, alternative nitrating agents could offer milder conditions and improved selectivity. These include dinitrogen pentoxide (N₂O₅) or stable, solid reagents like N-nitrosaccharin, which can act as a controlled source of the nitronium ion and avoid the use of strongly corrosive mixed acids. nih.govresearchgate.net

Catalyst System: To move away from sulfuric acid, solid acid catalysts such as zeolites or heteropoly acids could be employed. google.com These catalysts offer the advantages of easier separation from the reaction mixture, potential for regeneration and reuse, and often lead to different selectivity profiles.

Temperature: Nitration reactions are highly exothermic, and temperature control is critical to prevent over-nitration and the formation of by-products. nih.gov Low temperatures, often at or below 0°C, are typically employed to enhance selectivity. mdpi.com

Solvent: The choice of solvent can influence reaction rates and regioselectivity. nih.gov While nitrations are often run in the acid mixture itself, inert solvents like dichloromethane (B109758) or, in the context of greener chemistry, even aqueous systems can be explored. nih.gov

Table 2: Comparison of Potential Nitrating Systems

| Nitrating System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0-25 °C | High reactivity, low cost | Corrosive, large acid waste stream, potential for over-nitration |

| N₂O₅ | -10 to 20 °C in inert solvent | High efficiency, less acidic waste | Reagent is unstable and must be prepared in situ or handled with care |

| N-Nitrosaccharin | Mild heating in organic solvent | Bench-stable solid, recyclable byproduct | Higher reagent cost, may require a co-catalyst |

Precursor Design and Derivatization Strategies Towards this compound

The primary precursor for the target molecule is 1,5-difluoro-2,4-dimethoxybenzene. The synthesis of this precursor itself requires a multi-step, strategic approach, as it is not commonly available. The design of a synthetic route must consider the order of introduction of the four substituents onto the benzene ring.

Several potential strategies for the synthesis of 1,5-difluoro-2,4-dimethoxybenzene could be envisioned:

Strategy 1: Fluorination of a Dimethoxy Precursor: This approach could start from a commercially available dihydroxybenzene or dimethoxybenzene derivative. For example, beginning with 2,4-dihydroxybenzoic acid, one could perform methylation, followed by decarboxylation to get 1,3-dimethoxybenzene. Subsequent directed ortho-lithiation and reaction with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI) could potentially introduce the fluorine atoms. However, controlling the regioselectivity of a double fluorination would be challenging.

Strategy 2: Methoxylation of a Difluoro Precursor: A more plausible route might begin with a difluorinated starting material. For instance, starting with 2,4-difluoronitrobenzene, a nucleophilic aromatic substitution (SₙAr) reaction with sodium methoxide (B1231860) could replace one of the fluorine atoms with a methoxy group. The position of this substitution would be directed by the activating effect of the nitro group. Following reduction of the nitro group to an amine, a second methoxy group could be introduced, potentially via diazotization and reaction with methanol (B129727). A final fluorination or a Sandmeyer-type reaction would be needed to install the second fluorine atom.

Strategy 3: Building from a Polysubstituted Intermediate: A more complex but potentially more controllable route could involve starting with a molecule that already contains several of the required functional groups in the correct orientation. For example, one could start with 2,4-dichloro-1,5-dinitrobenzene. A double nucleophilic substitution with sodium methoxide would yield 2,4-dimethoxy-1,5-dinitrobenzene. Subsequent reduction of the nitro groups to amines, followed by a double Balz-Schiemann reaction (diazotization followed by treatment with fluoroboric acid), could yield the desired 1,5-difluoro-2,4-dimethoxybenzene precursor.

Each of these strategies involves multiple steps and requires careful control of reaction conditions to achieve the desired regiochemistry. libretexts.orglibretexts.org The choice of strategy would depend on the availability of starting materials, and the robustness and yield of each individual step.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound focuses on reducing waste, minimizing hazards, and improving energy efficiency. The nitration step, in particular, is a prime target for green innovation.

Key green approaches applicable to this synthesis include:

Alternative Nitrating Agents: The use of traditional mixed acid (HNO₃/H₂SO₄) generates significant amounts of acidic waste. nih.gov Greener alternatives include using dinitrogen pentoxide (N₂O₅), which can be used in near-stoichiometric amounts, or solid, recyclable nitrating agents like N-nitrosaccharin. nih.govresearchgate.net These alternatives reduce the need for a strong co-acid and minimize waste.

Catalyst Choice: Replacing homogeneous catalysts like sulfuric acid with recoverable and reusable solid acid catalysts, such as zeolites or supported heteropoly acids, is a core principle of green chemistry. google.com This simplifies product purification and reduces the environmental impact of the catalyst.

Solvent Selection: Traditional organic solvents can be replaced with more environmentally benign options. For nitration, exploring aqueous reaction media is a significant green strategy. nih.gov Solvent-free reaction conditions, where the reactants are mixed directly, perhaps with mechanical activation (mechanochemistry), represent an even more advanced green approach.

Energy Efficiency: Photochemical methods, using UV radiation to initiate nitration, can sometimes be performed under milder conditions than traditional thermal methods. researchgate.net Additionally, using intensified processes like continuous flow reactors can improve energy efficiency through superior heat transfer, reducing the energy required for cooling. ccdcindia.com

Scale-Up Considerations and Process Intensification in Synthesis

The scale-up of the synthesis, particularly the nitration step, presents significant safety and efficiency challenges due to the reaction's high exothermicity. nih.govvapourtec.com Process intensification offers a modern solution to these challenges by redesigning the process to be smaller, safer, and more efficient. ccdcindia.com

Continuous Flow Reactors: The shift from traditional batch reactors to continuous flow or microreactor systems is a key aspect of process intensification for nitration. pharmasalmanac.comtandfonline.com Microreactors have a very high surface-area-to-volume ratio, which allows for extremely efficient heat removal. microflutech.comresearchgate.netnih.gov This enables reactions to be run safely at higher temperatures, which can reduce reaction times from hours to minutes. researchgate.net

Enhanced Safety: In a continuous flow system, only a small amount of material is reacting at any given time, which dramatically reduces the risk associated with a potential thermal runaway. vapourtec.compharmasalmanac.com This is a critical advantage for hazardous reactions like nitration.

Seamless Scale-Up: Scaling up a continuous flow process often involves running the reactor for a longer period or using multiple reactors in parallel ("numbering-up"), rather than building a larger, more hazardous batch reactor. This makes the transition from laboratory to industrial production more straightforward and predictable. pharmasalmanac.com

For the synthesis of this compound, employing a microchannel reactor for the nitration of its precursor would be a state-of-the-art approach to ensure a safe, efficient, and scalable manufacturing process. microflutech.comgoogle.comgoogle.com

Chemical Reactivity and Mechanistic Investigations of 1,5 Difluoro 2,4 Dimethoxy 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Fluorine Displacement

The presence of two activated fluorine atoms renders 1,5-Difluoro-2,4-dimethoxy-3-nitrobenzene a prime candidate for nucleophilic aromatic substitution reactions. The strong electron-withdrawing nature of the nitro group, coupled with that of the fluorine atoms, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

Reactivity with Diverse Nucleophiles (e.g., O-, N-, S-, C-based)

The fluorine atoms on the benzene (B151609) ring can be displaced by a variety of nucleophiles. Generally, these reactions proceed under conditions that facilitate the formation of a Meisenheimer complex, the key intermediate in the SNAr mechanism.

N-based Nucleophiles: Amines are common nucleophiles in SNAr reactions with this substrate. For instance, the reaction of 1,4-dimethoxy-2,5-dinitrobenzene (B2897924), a structurally related compound, with piperidine (B6355638) and pyrrolidine (B122466) results in the displacement of a nitro group to form the corresponding N-aryl piperidine and pyrrolidine derivatives in high yields (76% and 82%, respectively). stackexchange.com While this involves nitro group displacement, the principle of activation by electron-withdrawing groups is analogous for fluorine displacement in the title compound. It is expected that amines would react readily with this compound to displace one or both fluorine atoms, depending on the reaction stoichiometry and conditions.

S-based Nucleophiles: Thiolates are potent nucleophiles and are expected to react efficiently with this compound to form thioethers.

While specific research detailing the reactions of this compound with a wide array of O- and C-based nucleophiles is not extensively documented in publicly available literature, the general principles of SNAr suggest that strong alkoxides and carbanions could also displace the fluoride (B91410) ions, provided that appropriate reaction conditions are employed to ensure stability of the reactants and intermediates.

Table 1: Illustrative SNAr Reactions on a Related Dinitro-dimethoxybenzene Substrate This table is based on data for 1,4-dimethoxy-2,5-dinitrobenzene and serves as a model for the expected reactivity of this compound.

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Piperidine | 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | 76 | stackexchange.com |

| Pyrrolidine | 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine | 82 | stackexchange.com |

Influence of Substituent Effects on SNAr Kinetics and Selectivity

The kinetics and regioselectivity of SNAr reactions on this compound are intricately controlled by the electronic and steric interplay of its substituents. The nitro group, positioned ortho and para to the two fluorine atoms, provides strong activation for nucleophilic attack at the carbon atoms bearing the fluorine atoms. The two methoxy (B1213986) groups, being electron-donating, generally deactivate the ring towards nucleophilic attack. However, their ortho and para relationship to the reaction centers can influence the stability of the Meisenheimer intermediate.

In dinitro- and trinitrophenols and their ethers, it has been observed that a nitro group positioned ortho to a hydroxyl or alkoxy group is preferentially reduced. stackexchange.comechemi.com This suggests a directing effect by the oxygen-containing substituent, which may also influence the selectivity of nucleophilic attack. In the case of this compound, the two fluorine atoms are electronically non-equivalent due to the differential influence of the ortho and para methoxy groups, which could lead to regioselective substitution under carefully controlled conditions.

Kinetic studies on related systems, such as the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with substituted anilines, have shown that the reaction rates are highly dependent on the electronic nature of the nucleophile, yielding good Hammett and Brønsted correlations. researchgate.net A similar dependence would be expected for the reactions of this compound.

Catalyst-Assisted SNAr Reactions

While many SNAr reactions proceed thermally, the use of catalysts can enhance reaction rates and improve selectivity. Phase-transfer catalysts, for example, can be employed to facilitate reactions between water-soluble nucleophiles and organic-soluble substrates. Although specific examples of catalyst-assisted SNAr reactions for this compound are not readily found in the literature, this remains a viable area for methodological development.

Reduction and Oxidation Chemistry of the Nitro Group in this compound

The nitro group is a versatile functional group that can undergo a range of reduction and oxidation transformations, providing access to a variety of other nitrogen-containing functionalities.

Selective Reduction Methodologies to Amines and Hydroxylamines

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis. Aromatic amines are valuable intermediates in the production of dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.com

Reduction to Amines: The nitro group of this compound can be reduced to the corresponding aniline (B41778) derivative using various methods. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas is a common and efficient method. Other reducing systems, such as zinc or magnesium powder with hydrazine (B178648) glyoxylate, have been shown to be effective for the selective reduction of aromatic nitro compounds in the presence of other reducible groups like halogens. The use of sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh₃)₄ also provides a method for the reduction of nitroaromatics to their corresponding amines. jsynthchem.com

Selective Reduction to Hydroxylamines: The partial reduction of a nitro group to a hydroxylamine (B1172632) is a more delicate transformation. This can often be achieved by careful selection of the reducing agent and reaction conditions. For instance, the catalytic transfer hydrogenation of nitroarenes using hydrazine hydrate (B1144303) in the presence of catalysts like iridium nanoparticles has been shown to be a chemo- and regioselective method for producing N-arylhydroxylamines. mdpi.com Metal reducing agents such as zinc, tin, or iron in the presence of a proton donor can also be controlled to yield hydroxylamines. mdpi.com The Zinin reduction, which utilizes sulfur-containing reagents like sodium sulfide (B99878) or ammonium (B1175870) polysulfide, is a classic method for the selective reduction of one nitro group in polynitroarenes and can potentially be adapted for the formation of hydroxylamines. stackexchange.comechemi.com

Table 2: Common Reagents for Nitro Group Reduction

| Desired Product | Reagent System | Reference |

|---|---|---|

| Amine | H₂, Pd/C or Pt/C | |

| Amine | Zn or Mg / Hydrazine Glyoxylate | |

| Amine | NaBH₄ / Ni(PPh₃)₄ | jsynthchem.com |

| Hydroxylamine | N₂H₄ / Ir nanoparticles | mdpi.com |

| Hydroxylamine | Zn, Sn, or Fe / H⁺ source | mdpi.com |

| Hydroxylamine (potential) | Na₂S or (NH₄)₂Sₓ (Zinin Reduction) | stackexchange.comechemi.com |

Electrochemical and Photochemical Redox Transformations

Electrochemical Reduction: The electrochemical reduction of nitroaromatic compounds has been extensively studied. The process typically involves a series of electron and proton transfer steps. In aqueous media, under certain pH conditions, the nitro group can undergo a four-electron reduction to form the corresponding hydroxylamine. In aprotic media, the initial step is often a one-electron reduction to form a nitro radical anion. The electrochemical behavior of 2,5-dimethoxy nitrobenzene (B124822) derivatives has been investigated, revealing that the reduction potential is influenced by substituent effects. researchgate.net It is expected that this compound would exhibit similar electrochemical behavior, with the potential for selective reduction to the hydroxylamine or amine by controlling the electrode potential and proton availability.

Photochemical Reduction: The photochemical reduction of nitroaromatic compounds can also be achieved, often in the presence of a photosensitizer and a hydrogen donor. The reaction mechanism can be complex, but it offers an alternative pathway for the transformation of the nitro group. While specific photochemical studies on this compound are scarce, the general principles of nitroarene photochemistry suggest that irradiation in a suitable solvent could lead to reduction products.

Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. The feasibility and outcome of such reactions on this compound are dictated by the net electronic effect of its substituents. The methoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. Conversely, the nitro group is a powerful deactivating group, directing electrophiles to the meta position. nih.gov Fluorine atoms are deactivating yet ortho, para-directing.

In this specific molecule, the only available position for substitution is the carbon atom situated between the two methoxy groups (C6). The directing effects of the existing substituents on this position are as follows:

The C2-methoxy group directs ortho to C3 (occupied) and para to C5 (occupied).

The C4-methoxy group directs ortho to C3 (occupied) and C5 (occupied).

The C1-fluoro and C5-fluoro groups are ortho, para-directing but are themselves deactivating.

The C3-nitro group is a strong deactivator and directs meta to C1 and C5 (both occupied).

Illustrative Data for Electrophilic Nitration of Substituted Benzenes

| Starting Material | Product Distribution | Relative Reactivity (Benzene = 1) |

| Benzene | Nitrobenzene (100%) | 1 |

| Toluene | o-Nitrotoluene (58%), p-Nitrotoluene (37%), m-Nitrotoluene (5%) | 25 |

| Anisole | o-Nitroanisole (~40%), p-Nitroanisole (~60%) | 1000 |

| Nitrobenzene | m-Dinitrobenzene (~93%), o-Dinitrobenzene (~6%), p-Dinitrobenzene (~1%) | 6 x 10⁻⁸ |

This table presents representative data for the nitration of simple substituted benzenes to illustrate the directing and activating/deactivating effects of different functional groups. Data is compiled from various organic chemistry resources.

Metal-Mediated Cross-Coupling Reactions Involving Activated Halides

The fluorine atoms in this compound are potential handles for metal-mediated cross-coupling reactions. While C-F bonds are generally less reactive than other C-X bonds (X = Cl, Br, I), their activation and participation in coupling reactions are an area of active research. Transition-metal-free methods, for instance using silylboronates, have been developed for the defluorinative cross-coupling of aryl fluorides with amines. nih.gov

Given the electron-withdrawing nature of the nitro group and the fluorine atoms, the C-F bonds in the target molecule are activated towards nucleophilic attack, which can be a key step in some cross-coupling mechanisms. Copper-mediated and palladium-catalyzed N-arylation reactions are known for aryl halides, and similar reactivity could be anticipated for this compound, likely favoring substitution of the fluorine atoms. nih.gov The choice of catalyst and reaction conditions would be critical to achieve selective coupling at the C-F positions without promoting other potential side reactions.

Radical Reactions and Photochemistry of this compound

The photochemistry of nitroaromatic compounds is well-documented. Upon UV irradiation, nitrobenzene can undergo rearrangement to form phenyl nitrite, which can then lead to other products. researchgate.net The presence of multiple substituents on the ring in this compound would likely influence the excited state dynamics and the subsequent reaction pathways.

Nitroaromatic compounds can also participate in radical reactions. They can react with nucleophiles via a single-electron transfer mechanism to form radical-ion pairs. nih.gov The highly electron-deficient nature of the target molecule's aromatic ring would make it susceptible to such processes. The specific products would depend on the nature of the radical species and the reaction conditions.

Ring Opening and Rearrangement Reactions

Ring opening of highly substituted and stable aromatic rings is generally challenging due to the loss of aromaticity. However, certain nitroaromatic compounds have been observed to undergo rearrangement reactions under specific conditions. For example, some 1,3-dialkyl-2-nitrobenzenes can rearrange in strongly acidic media to their 4-nitro isomers, a process believed to involve an intramolecular 1,3-shift of the nitro group. houstonmethodist.org

While there is no specific data on this compound, its highly substituted nature and the presence of a nitro group could potentially lead to unexpected rearrangements under harsh acidic or thermal conditions. The strain imposed by multiple substituents might lower the energy barrier for such processes compared to simpler nitrobenzenes.

Kinetic and Thermodynamic Analysis of Reaction Pathways

A quantitative understanding of the reactivity of this compound would require detailed kinetic and thermodynamic studies. Such studies differentiate between kinetic and thermodynamic control of a reaction, where the former relates to the rate of product formation and the latter to product stability. libretexts.orgpressbooks.pub

For electrophilic aromatic substitution, the activation energy for the formation of the sigma complex would be a key kinetic parameter. The relative energies of the possible intermediates would determine the regioselectivity. For nucleophilic aromatic substitution at the C-F positions, the stability of the Meisenheimer-like intermediate would be crucial.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting reaction pathways and activation barriers. rsc.org For instance, DFT calculations have been used to correlate the Gibbs free energy of reaction and activation with experimental rates of nucleophilic addition to substituted nitroarenes. rsc.org A similar computational study on this compound could provide valuable insights into its reactivity profile in the absence of experimental data.

Illustrative Thermodynamic Data for the Formation of Nitrobenzene

| Thermodynamic Quantity | Value |

| Standard Enthalpy of Formation (gas) | 67.8 ± 1.3 kJ/mol |

| Standard Enthalpy of Formation (liquid) | 12.5 ± 1.2 kJ/mol |

| Standard Enthalpy of Combustion (liquid) | -3095.3 ± 1.2 kJ/mol |

| Entropy of Fusion | 38.8 - 43.48 J/mol·K |

This table provides thermodynamic data for the parent compound, nitrobenzene, sourced from the NIST WebBook. nist.gov This data serves as a reference for the general thermodynamic properties of nitroaromatic compounds.

Advanced Structural Elucidation and Spectroscopic Analysis of 1,5 Difluoro 2,4 Dimethoxy 3 Nitrobenzene

Single Crystal X-ray Diffraction Studies of Polymorphic Forms

A study on the related compound, 1,5-Difluoro-2,4-dinitrobenzene, confirmed its structure through single crystal X-ray diffraction analysis, highlighting the utility of this method for fluorinated nitroaromatics. researchgate.net Similarly, the crystal structure of 1-fluoro-2,5-dimethoxy-4-nitrobenzene has been determined, revealing two chemically identical molecules in the asymmetric unit. mdpi.com For 1,5-Difluoro-2,4-dimethoxy-3-nitrobenzene, researchers would aim to grow single crystals suitable for diffraction experiments. The resulting data would be used to construct a detailed crystallographic information file (CIF), which would include key parameters such as:

| Crystallographic Parameter | Expected Data for this compound |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| Volume (V) | To be determined |

| Z (molecules per unit cell) | To be determined |

| Calculated Density (ρ) | To be determined |

Detailed Conformational Analysis via Multi-dimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR techniques would be employed for a thorough conformational analysis.

While ¹H and ¹³C NMR data have been reported for the analogous 1,5-Difluoro-2,4-dinitrobenzene, a more in-depth study of this compound would utilize techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly valuable for determining the spatial proximity of the methoxy (B1213986) groups relative to the fluorine and nitro substituents, providing insights into the preferred conformation of the molecule in solution. Solid-state NMR could also be used to probe the structure and dynamics in the solid phase, offering a comparison to the solution-state conformation.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Intermolecular Interactions

Extensive vibrational analysis has been performed on 1,5-Difluoro-2,4-dinitrobenzene, with detailed assignments of the observed FT-IR and Raman bands based on theoretical calculations. jetir.orgijsr.net A similar approach for this compound would involve recording the spectra and comparing the experimental frequencies with those predicted by density functional theory (DFT) calculations. This would allow for a confident assignment of the vibrational modes. Furthermore, shifts in vibrational frequencies, particularly those of the nitro and methoxy groups, can provide evidence of intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, in the solid state.

Expected Vibrational Frequencies for this compound (based on analogous compounds)

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (methoxy) | Stretching | 2950 - 2850 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| NO₂ | Asymmetric Stretching | 1560 - 1520 |

| NO₂ | Symmetric Stretching | 1355 - 1345 |

| C-O (ether) | Asymmetric Stretching | 1275 - 1200 |

| C-O (ether) | Symmetric Stretching | 1050 - 1020 |

| C-F | Stretching | 1250 - 1000 |

High-Resolution Mass Spectrometry for Isotopic Labeling and Mechanistic Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to confirm its molecular formula (C₈H₇F₂NO₄) by providing a highly accurate mass measurement.

In more advanced studies, HRMS could be employed to elucidate reaction mechanisms. For instance, by using isotopically labeled starting materials (e.g., with ¹⁸O in the nitric acid used for nitration), the fragmentation patterns observed in the mass spectrum could provide evidence for specific mechanistic pathways. This would be invaluable for understanding the synthesis of this compound and for designing new synthetic routes.

Chiroptical Spectroscopy of Chiral Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. The parent molecule, this compound, is achiral. Therefore, chiroptical spectroscopy would only be applicable if chiral derivatives of this compound were synthesized. If, for example, one of the methoxy groups were replaced with a chiral substituent, CD spectroscopy could be used to determine the absolute configuration of the resulting stereoisomers and to study their conformational preferences. As no chiral derivatives of this specific compound have been reported, this section remains speculative.

Supramolecular Assembly and Non-covalent Interactions of this compound

The arrangement of molecules in the solid state, known as supramolecular assembly, is governed by non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. A detailed analysis of the crystal structure obtained from X-ray diffraction would reveal these interactions for this compound.

Research on related fluorodinitrobenzenes has shown that non-covalent interactions play a significant role in determining their melting points and other physical properties. researchgate.net For this compound, the interplay between the electron-withdrawing fluorine and nitro groups and the electron-donating methoxy groups would likely lead to a complex network of intermolecular interactions. Understanding this supramolecular assembly is key to predicting and controlling the material properties of the compound.

Computational and Theoretical Chemistry of 1,5 Difluoro 2,4 Dimethoxy 3 Nitrobenzene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

No specific DFT studies on the electronic structure and reactivity of 1,5-Difluoro-2,4-dimethoxy-3-nitrobenzene were found. Such studies would typically involve calculations of molecular orbitals (HOMO, LUMO), electrostatic potential maps, and reactivity descriptors to predict its chemical behavior.

Ab Initio and Semi-Empirical Methods for Ground State and Excited State Analysis

There is no available research on the application of ab initio or semi-empirical methods to analyze the ground and excited states of this specific compound. These methods would be used to investigate its photophysical properties, such as absorption and emission spectra.

Molecular Dynamics (MD) Simulations of this compound in Solution and Solid State

No published MD simulations for this compound in either solution or the solid state could be located. These simulations would provide insights into its conformational dynamics, intermolecular interactions, and behavior in different phases.

Quantum Chemical Calculations of Reaction Pathways, Transition States, and Activation Barriers

Specific quantum chemical calculations detailing reaction pathways, transition states, and activation barriers for reactions involving this compound are not available. This type of research is crucial for understanding its reactivity and potential for use in chemical synthesis.

Prediction of Spectroscopic Parameters and Spectral Signatures

While general spectroscopic characterization would have been performed upon its synthesis, detailed theoretical predictions of its spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) and their comparison with experimental data have not been published.

Quantitative Structure-Reactivity Relationships (QSRR) for Analogs

No QSRR studies for analogs of this compound were identified. Such studies would involve correlating the structural features of a series of related compounds with their chemical reactivity.

Applications of 1,5 Difluoro 2,4 Dimethoxy 3 Nitrobenzene As a Synthetic Building Block

Precursor in the Synthesis of Advanced Organic Materials (e.g., functional polymers, liquid crystals, specialty dyes)

The unique electronic and structural characteristics of 1,5-Difluoro-2,4-dimethoxy-3-nitrobenzene make it a promising candidate for the synthesis of a variety of advanced organic materials. The presence of reactive sites, including the nitro group and fluorine atoms, allows for a range of chemical transformations to incorporate this aromatic core into larger, functional systems.

The nitro group can be readily reduced to an amino group, yielding 1,5-difluoro-2,4-dimethoxy-3-aminobenzene. This resulting aniline (B41778) derivative is a key monomer for the synthesis of functional polymers. For instance, polyanilines and their derivatives are a well-known class of conducting polymers. The incorporation of fluorine and methoxy (B1213986) groups into the polymer backbone can significantly influence the material's electronic properties, solubility, and processability. While direct studies on polymers derived specifically from 1,5-difluoro-2,4-dimethoxy-3-aminobenzene are not extensively documented, research on analogous substituted polyanilines, such as poly(2,5-dimethoxyaniline), has demonstrated their potential as processable conducting polymers with unique morphologies. ias.ac.in

In the field of liquid crystals, the rigid aromatic core of this compound is a desirable structural motif. nih.gov Liquid crystalline materials are characterized by their anisotropic properties, and the introduction of polar groups like fluorine and nitro substituents can significantly impact the dielectric anisotropy and mesophase behavior. nih.gov By modifying the functional groups of this compound, for example, through nucleophilic substitution of the fluorine atoms with various mesogenic units or by transforming the nitro group, it is conceivable to design novel liquid crystalline compounds with tailored properties for display and sensor applications.

Furthermore, the derivative 1,5-difluoro-2,4-dimethoxy-3-aminobenzene serves as a valuable precursor for specialty dyes. The amino group can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. nih.gov The color and properties of these dyes can be fine-tuned by the nature of the coupling partner and the substituents on the benzene (B151609) ring. The fluorine and methoxy groups on the 1,5-Difluoro-2,4-dimethoxy-3-aminobenzene moiety can influence the photophysical properties of the resulting dye, such as its absorption and emission wavelengths, as well as its fastness and solubility.

Table 1: Potential Polymer Precursors from this compound

| Precursor | Potential Polymer Type | Key Features |

| 1,5-Difluoro-2,4-dimethoxy-3-aminobenzene | Substituted Polyaniline | Enhanced solubility and modified electronic properties due to fluoro and methoxy groups. |

| Diamine derivatives (from nucleophilic substitution) | Polyamides, Polyimides | Improved thermal stability and specific mechanical properties. |

Utilization in Catalyst and Ligand Design for Organic Transformations

The design of efficient and selective catalysts is a cornerstone of modern organic synthesis. This compound and its derivatives offer significant potential in the development of novel ligands and catalysts. The strategic placement of coordinating atoms, such as the nitrogen of a reduced nitro group or other functionalities introduced via nucleophilic substitution, allows for the chelation of various transition metals.

For example, the reduction of the nitro group to an amine, followed by further synthetic modifications, can lead to the formation of bidentate or tridentate ligands. These ligands can coordinate with transition metals like palladium, rhodium, or copper to form stable complexes. Such complexes have the potential to catalyze a variety of organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and hydroformylations. The electronic properties of the ligand, influenced by the fluorine and methoxy substituents, can play a crucial role in tuning the catalytic activity and selectivity of the metal center. While specific catalytic systems based on ligands derived from this compound are not widely reported, the principles of ligand design suggest its utility in this area.

Building Block for Agrochemical Research and Development

The search for new and effective agrochemicals is a continuous effort in the chemical industry. Fluorinated organic compounds, in particular, have gained significant attention in agrochemical research due to their unique properties, such as increased metabolic stability and enhanced biological activity. This compound serves as a valuable scaffold for the synthesis of potential new herbicides, fungicides, and insecticides.

The presence of multiple reactive sites on the molecule allows for the introduction of various pharmacophores and toxophores. For instance, the nitro group can be a precursor to an amine, which is a common functionality in many bioactive molecules. The fluorine atoms can be substituted through nucleophilic aromatic substitution to introduce other functional groups, leading to a diverse library of compounds for biological screening. While specific commercial agrochemicals derived directly from this compound are not publicly documented, its structural motifs are found in various research programs aimed at the discovery of new crop protection agents.

Design and Synthesis of Optoelectronic and Photonic Materials

The development of novel materials for optoelectronic and photonic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) materials, relies on the precise control of molecular structure and electronic properties. The highly substituted aromatic ring of this compound provides a platform for the design of such materials.

The combination of electron-donating (methoxy) and electron-withdrawing (nitro, fluoro) groups creates a push-pull system, which is a common design strategy for NLO chromophores. The significant difference in electron density within the molecule can lead to large hyperpolarizabilities, a key property for NLO materials. Furthermore, by extending the conjugation of the system through chemical modifications, it is possible to tune the absorption and emission properties for applications in OLEDs and OPVs. The synthesis of derivatives with tailored photophysical properties is an active area of research, and this compound represents a promising starting point for such endeavors.

Functionalization of Surfaces and Nanomaterials

The modification of surfaces and the functionalization of nanomaterials are critical for a wide range of applications, from biomedical imaging to catalysis and electronics. The reactive functional groups of this compound make it a suitable candidate for covalently attaching to various substrates.

For example, the amino derivative, 1,5-difluoro-2,4-dimethoxy-3-aminobenzene, can be used to functionalize surfaces that have been pre-treated to introduce carboxylic acid or aldehyde groups, forming amide or imine linkages, respectively. This allows for the tuning of the surface properties, such as hydrophobicity and chemical reactivity. Similarly, this compound can be used to modify the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles, to impart specific functionalities. The fluorine atoms also offer a handle for further chemical transformations on the surface. This surface modification can improve the dispersibility of nanomaterials in various solvents and introduce specific recognition sites for sensing applications.

Table 2: Key Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇F₂NO₄ |

| Molecular Weight | 219.14 g/mol |

| Appearance | Typically a solid |

| Key Functional Groups | Nitro (-NO₂), Fluoro (-F), Methoxy (-OCH₃) |

Environmental Fate and Transformation of 1,5 Difluoro 2,4 Dimethoxy 3 Nitrobenzene

Biotic Transformation and Microbial Metabolism in Aquatic and Terrestrial Systems

Microbial degradation is a crucial process for the removal of many organic pollutants from the environment. The biodegradation of nitroaromatic compounds has been extensively studied, and several key enzymatic pathways have been identified that could be relevant to the transformation of 1,5-Difluoro-2,4-dimethoxy-3-nitrobenzene. nih.govnih.govcambridge.orgnih.gov

Reductive Pathways: Under anaerobic or anoxic conditions, the primary route of microbial transformation for nitroaromatic compounds is the reduction of the nitro group. nih.gov This process is catalyzed by enzymes called nitroreductases, which are found in a wide range of bacteria and fungi. asm.orgnih.govmdpi.com The nitro group is typically reduced in a stepwise manner to a nitroso, then a hydroxylamino, and finally an amino group. The resulting aromatic amine may be more or less toxic and persistent than the parent compound. Studies with various nitroreductases have shown they have a broad substrate range, acting on different substituted nitroaromatics. asm.orgnih.gov

Oxidative Pathways: Under aerobic conditions, some microorganisms can initiate the degradation of nitroaromatic compounds through oxidative pathways. cambridge.org Dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, leading to the formation of a catechol-like intermediate and the release of the nitro group as nitrite. cambridge.org The resulting dihydroxylated aromatic ring is then susceptible to cleavage and further metabolism. The presence of fluorine and methoxy (B1213986) substituents on the ring of this compound will influence the substrate specificity and activity of these enzymes. Fungi, particularly white-rot fungi, have also demonstrated the ability to degrade a variety of nitroaromatic compounds, including halogenated ones, through the action of their non-specific lignin-degrading enzymes. cambridge.orgnih.gov

| Enzyme System | Typical Substrates & Products | Potential Relevance for this compound |

| Nitroreductases | Nitroaromatics (e.g., nitrobenzene (B124822), TNT) are reduced to aromatic amines. asm.orgnih.gov | A likely primary transformation pathway under anaerobic conditions, leading to the formation of 3-amino-1,5-difluoro-2,4-dimethoxybenzene. |

| Dioxygenases | Nitroaromatics (e.g., nitrobenzene, nitrotoluenes) are converted to catechols with the release of nitrite. cambridge.org | A potential degradation pathway under aerobic conditions, although the fluorine substituents may hinder enzymatic activity. |

| Fungal Enzymes | A broad range of complex aromatic pollutants, including halogenated nitroaromatics, are degraded. nih.gov | Fungal degradation could be a significant process in soil and litter environments. |

Sorption and Transport Behavior in Environmental Compartments

The transport and distribution of this compound in the environment will be largely determined by its sorption to soil and sediment particles. Sorption is influenced by the compound's physicochemical properties, such as its hydrophobicity, and the characteristics of the environmental matrix, such as organic carbon content and clay content.

The organic carbon-normalized sorption coefficient (Koc) is used to describe the partitioning of a chemical between soil or sediment organic carbon and water. For many nonionic organic compounds, Koc can be estimated from Kow. Based on the structure of this compound, it is expected to have a significant Koc value, indicating a tendency to sorb to organic matter in soil and sediment. This sorption would reduce its mobility in the subsurface and its bioavailability for microbial degradation. Studies on other nitroaromatic compounds, such as nitrofurantoin, have shown that sorption is influenced by soil and sediment properties, as well as the pH and ionic strength of the surrounding water. wikipedia.org

| Environmental Compartment | Expected Behavior of this compound |

| Soil | Moderate to strong sorption to soil organic matter is anticipated, leading to reduced mobility and potential for long-term persistence in the soil matrix. |

| Sediment | Similar to soil, sorption to sediment organic matter is expected to be a major process, leading to accumulation in aquatic sediments. |

| Groundwater | Due to its expected sorption potential, leaching to groundwater may be limited in soils with higher organic carbon content. However, in low-organic soils, transport to groundwater could be a concern. |

Development of Advanced Remediation Strategies (e.g., advanced oxidation processes, bioremediation)

Given the potential persistence and toxicity of halogenated nitroaromatic compounds, the development of effective remediation strategies is crucial.

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment methods that rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), to oxidize and destroy organic pollutants. spertasystems.comnih.gov Fenton and photo-Fenton processes, which use a combination of hydrogen peroxide and an iron catalyst (often with UV light), have been shown to be effective in degrading a variety of organic compounds, including those with carbon-fluorine bonds. mdpi.comrsc.orgosti.gov AOPs could be a viable option for treating water contaminated with this compound, as the hydroxyl radicals can non-selectively attack the aromatic ring, leading to its mineralization. spertasystems.com

Bioremediation: Bioremediation utilizes microorganisms to degrade or transform contaminants into less harmful substances. For this compound, bioremediation could involve stimulating the activity of indigenous microorganisms capable of degrading the compound or introducing specialized microorganisms to the contaminated site (bioaugmentation). nih.govnih.govnih.govdtic.mil Fungal remediation (mycoremediation) has shown promise for the degradation of halogenated nitrophenols, with some fungal species capable of degrading high concentrations of these compounds and reducing their toxicity. nih.gov The use of zero-valent iron (ZVI) in permeable reactive barriers is another remediation approach that could be effective. ZVI can abiotically reduce the nitro group of nitroaromatic compounds, and the presence of microorganisms can enhance this process. researchwithrutgers.com

| Remediation Strategy | Principle | Potential Applicability to this compound |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to oxidize the contaminant. spertasystems.com | Likely to be effective for the destruction of the compound in contaminated water, leading to mineralization. |

| Bioremediation (Bacteria) | Utilization of bacterial nitroreductases or dioxygenases to transform or degrade the compound. nih.govcambridge.org | A potentially cost-effective in-situ or ex-situ treatment method, though the efficiency may be limited by the compound's toxicity and bioavailability. |

| Mycoremediation (Fungi) | Use of fungi, such as white-rot fungi, to degrade the compound through their non-specific enzymatic systems. nih.gov | A promising approach for treating contaminated soil, as fungi are often more tolerant to toxic compounds. |

| Zero-Valent Iron (ZVI) | Reductive transformation of the nitro group by ZVI. researchwithrutgers.com | Can be used in permeable reactive barriers for in-situ groundwater treatment. The process can be enhanced by microbial activity. |

Advanced Analytical Methodologies for the Study of 1,5 Difluoro 2,4 Dimethoxy 3 Nitrobenzene in Complex Systems

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Impurity Profiling

The synthesis of 1,5-Difluoro-2,4-dimethoxy-3-nitrobenzene can result in a variety of process-related impurities and isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for ensuring the purity and quality of the final product. ijprajournal.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like many nitroaromatics. For the separation of this compound from its potential isomers and reaction byproducts, reversed-phase HPLC is often the method of choice. A C18 column is commonly employed, offering a versatile stationary phase for the separation of moderately polar compounds. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water. The inclusion of additives like β-cyclodextrin in the mobile phase can enhance the separation of isomers by forming inclusion complexes with differing stabilities. nih.gov A study on the separation of nitrotoluene and nitrobenzoic acid isomers successfully utilized a C18 column with a mobile phase of methanol, water, and tetrahydrofuran, achieving complete separation in under 10 minutes. nih.gov

A recent study on the trace analysis of 3,4-difluoronitrobenzene (B149031) in a pharmaceutical product employed a sophisticated LC-MS/MS method with atmospheric pressure chemical ionization (APCI). mdpi.com This approach demonstrated high sensitivity and specificity, with a limit of quantification (LOQ) of 5 ng/mL. mdpi.com Such a method could be adapted for the sensitive detection of impurities in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile impurities. ijprajournal.com For the impurity profiling of this compound, a high-resolution capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable. The high resolution of the gas chromatograph allows for the separation of closely related isomers, while the mass spectrometer provides definitive identification based on fragmentation patterns. thermofisher.com In the analysis of pharmaceutical starting materials, GC coupled with a high-resolution accurate mass spectrometer, like an Orbitrap, has proven effective for the identification and quantification of unknown impurities at sub-ppm levels. thermofisher.com

| Parameter | Typical HPLC Conditions | Typical GC-MS Conditions |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) | Capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient | Carrier Gas: Helium |

| Detector | UV-Vis (e.g., 254 nm), MS (e.g., APCI) | Mass Spectrometer (e.g., Quadrupole, Orbitrap) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30°C) | Oven temperature program (e.g., 50-320°C) |

| Application | Separation of isomers, quantification | Identification of volatile impurities |

This table presents typical starting parameters for method development, which may require optimization for specific sample matrices.

Capillary Electrophoresis for Separation and Purity Assessment of Derivatives

Capillary electrophoresis (CE) offers a high-efficiency separation technique for charged molecules and can be particularly useful for the analysis of derivatives of this compound. nih.gov For instance, the reduction of the nitro group to an amine would introduce a basic site, making the resulting derivative amenable to separation by CE in an acidic buffer. The separation in CE is based on the charge-to-size ratio of the analytes, providing a different selectivity compared to HPLC. nih.gov

The use of CE with UV detection is a common approach for the analysis of various bioactive compounds, including those with aromatic structures. nih.gov For enhanced sensitivity and structural elucidation, coupling CE with mass spectrometry (CE-MS) is a powerful option. nih.gov The low flow rates in CE are well-suited for interfacing with electrospray ionization (ESI) sources.

The separation of derivatives can be optimized by adjusting the buffer composition, pH, and the use of additives. For example, the separation of polyphenolic and flavonoid compounds, which share some structural similarities with derivatives of the target compound, is often achieved using borate (B1201080) buffers. ijprajournal.com

| Parameter | Typical CE Conditions |

| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm length) |

| Buffer | Borate or phosphate (B84403) buffer at a specific pH |

| Voltage | 15-30 kV |

| Detector | UV-Vis, Mass Spectrometry (MS) |

| Injection | Hydrodynamic or electrokinetic |

| Application | Purity assessment of charged derivatives |

This table outlines general conditions for CE analysis; specific parameters will depend on the derivative's properties.

In-situ Spectroscopic Techniques (e.g., ATR-IR, Raman) for Real-time Reaction Monitoring

The synthesis of this compound, likely involving a nitration step, can be effectively monitored in real-time using in-situ spectroscopic techniques like Attenuated Total Reflectance-Infrared (ATR-IR) and Raman spectroscopy. These non-invasive methods provide continuous data on the concentration of reactants, intermediates, and products without the need for sample extraction. irdg.orgaiche.org

ATR-IR spectroscopy is highly sensitive to changes in the concentration of functional groups. During a nitration reaction, the appearance of characteristic bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the disappearance of bands corresponding to the starting material can be monitored. This allows for precise determination of the reaction endpoint and can help in understanding the reaction kinetics. nih.gov

Raman spectroscopy is another powerful tool for real-time reaction monitoring, particularly for reactions in aqueous media, as water is a weak Raman scatterer. irdg.org The nitration reaction can be followed by observing the emergence of the symmetric and asymmetric stretching vibrations of the NO₂ group. pnnl.gov Raman spectroscopy can provide information about both the chemical composition and the polymorphic state of crystalline products. nih.gov

A study on the nitration of an aromatic compound could show the following spectral changes over time:

ATR-IR: A decrease in the C-H stretching bands of the aromatic precursor and a simultaneous increase in the N-O stretching bands of the nitro group.

Raman: A decrease in the intensity of a characteristic ring breathing mode of the starting material and the appearance of a new band corresponding to the C-NO₂ stretching vibration.

| Technique | Key Advantages for Reaction Monitoring | Potential Monitored Vibrational Bands |

| ATR-IR | High sensitivity to functional groups, real-time data | C-H stretching, N-O stretching |

| Raman | Low interference from water, information on crystalline form | Ring breathing modes, C-NO₂ stretching |

This table summarizes the key features of in-situ spectroscopic techniques for reaction monitoring.

Development of Novel Electrochemical and Optical Sensors for Environmental Monitoring

The presence of nitroaromatic compounds in the environment is a significant concern due to their potential toxicity. The development of sensitive and selective sensors for the detection of this compound and related compounds is therefore of high importance.

Electrochemical sensors offer a promising avenue for the rapid and low-cost detection of nitroaromatics. mdpi.com The nitro group is electrochemically active and can be reduced at an electrode surface. The reduction potential can be influenced by the other substituents on the aromatic ring, potentially allowing for selective detection. mdpi.comresearchgate.net For instance, a sensor based on a glassy carbon electrode modified with nanomaterials could be developed. The reduction of the nitro group on this modified electrode would generate a current proportional to the concentration of the analyte. Studies on dinitrobenzene isomers have shown that electrochemical sensors can achieve low limits of detection. mdpi.com

Optical sensors , particularly those based on fluorescence quenching, are another sensitive detection method. rsc.org A fluorescent material can be designed to interact with the nitroaromatic compound, leading to a decrease in its fluorescence intensity. The electron-deficient nature of the nitroaromatic ring can facilitate this quenching process. The selectivity of such sensors can be enhanced by incorporating molecular recognition elements, such as in fluorinated metal-organic frameworks, that have a specific affinity for the target analyte. researchgate.netnih.gov Recent developments have explored the use of various nanomaterials, including quantum dots and metal-organic frameworks, to create highly sensitive and selective optical sensors for nitroaromatic compounds. mdpi.comnih.gov

| Sensor Type | Principle of Detection | Potential Advantages |

| Electrochemical | Reduction of the nitro group at an electrode surface | Portability, low cost, rapid response |

| Optical (Fluorescence) | Quenching of fluorescence by the nitroaromatic compound | High sensitivity, potential for high selectivity |

This table compares the fundamental principles and advantages of electrochemical and optical sensors for the detection of this compound.

Emerging Research Directions and Future Perspectives for 1,5 Difluoro 2,4 Dimethoxy 3 Nitrobenzene Chemistry

Integration into Flow Chemistry and Microfluidic Platforms

The synthesis and derivatization of polysubstituted nitroaromatics often involve highly exothermic and potentially hazardous reactions, such as nitration or nucleophilic aromatic substitution (SNAr). beilstein-journals.orgsoton.ac.uk Traditional batch processing of these reactions presents challenges in controlling temperature and ensuring reproducibility, which can lead to safety risks and the formation of impurities. vapourtec.comrsc.org

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors, offers significant advantages. bohrium.com This technology provides superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety by minimizing the volume of hazardous material at any given moment. vapourtec.comrsc.org

For a molecule like 1,5-Difluoro-2,4-dimethoxy-3-nitrobenzene, flow chemistry could be transformative.

Synthesis: The initial nitration of 1,5-difluoro-2,4-dimethoxybenzene (B1601719) to produce the target compound could be performed with greater safety and selectivity in a flow reactor. beilstein-journals.orgvapourtec.com Studies on the continuous flow nitration of other aromatic compounds have demonstrated improved yields and safety profiles. rsc.org

Derivatization: The fluorine atoms on the ring are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. vapourtec.commasterorganicchemistry.com Microfluidic platforms would enable the rapid screening of various nucleophiles (e.g., amines, thiols) to displace one or both fluorine atoms, allowing for the efficient generation of a library of new derivatives. researchgate.net This approach accelerates the discovery of molecules with desired properties.

Exploration of Nontraditional Reaction Media (e.g., Ionic Liquids, Supercritical Fluids)

The search for greener, more efficient chemical processes has spurred interest in unconventional solvent systems. Ionic liquids (ILs) and supercritical fluids (SCFs) offer unique properties that can enhance reaction rates and selectivity.

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. youtube.com Their negligible vapor pressure makes them environmentally friendly alternatives to volatile organic compounds. youtube.com For reactions involving this compound, ILs could offer several benefits:

Enhanced Reactivity: Studies on aromatic nitration and fluorination have shown that ILs can serve as effective reaction media. arkat-usa.org The choice of cation and anion in the IL can be tailored to stabilize intermediates and transition states, potentially accelerating SNAr reactions on the fluorinated ring. acs.orgchemistryviews.org

Simplified Workup: The non-volatile nature of ILs can simplify product separation, often requiring simple extraction.

Supercritical Fluids (SCFs): A substance above its critical temperature and pressure becomes a supercritical fluid, exhibiting properties of both a liquid and a gas. au.dknumberanalytics.com Supercritical carbon dioxide (scCO₂) is particularly attractive as it is non-toxic, non-flammable, and inexpensive. acs.orgrsc.org

Improved Mass Transfer: SCFs have low viscosity and high diffusivity, which can overcome mass transfer limitations, especially in heterogeneous reactions. numberanalytics.com

Green Chemistry: Using scCO₂ as a solvent eliminates the need for hazardous organic solvents, and the product can be easily separated by simple depressurization. libretexts.org Hydrogenation reactions and other catalytic processes have been successfully performed in scCO₂, suggesting that the reduction of the nitro group in this compound to an amine could be achieved cleanly and efficiently in this medium. libretexts.org

High-Throughput Experimentation and Automated Synthesis Strategies

The journey from a chemical building block to a valuable product, such as a new drug or material, requires extensive optimization. High-throughput experimentation (HTE) and automated synthesis platforms are revolutionizing this process by allowing chemists to perform and analyze a large number of reactions in parallel. researchgate.netnih.gov

For a versatile scaffold like this compound, these technologies are particularly relevant. An automated synthesis platform could be programmed to:

Rapidly Screen Reaction Conditions: Systematically vary nucleophiles, catalysts, solvents, and temperatures for SNAr reactions to quickly identify optimal conditions for synthesizing a desired derivative.

Generate Compound Libraries: Automate the multi-step synthesis of a wide array of analogues for biological screening or materials testing. innovationnewsnetwork.comnus.edu.sg Platforms combining flow chemistry with solid-phase synthesis have demonstrated the ability to produce dozens of related compounds in a continuous, automated fashion. nus.edu.sg

Accelerate Discovery: By integrating synthesis with analysis and screening, these automated systems create a closed-loop discovery cycle that significantly reduces the time from concept to a testable molecule. bohrium.comnih.gov

Rational Design of Novel Analogues with Tunable Reactivity

Key Transformations and Their Impact:

Nitro Group Reduction: The reduction of the nitro group to an amine is a fundamental transformation. This would convert a strongly deactivating group into a strongly activating one, completely altering the ring's reactivity. The resulting aniline (B41778) derivative would be susceptible to electrophilic aromatic substitution and could serve as a precursor for heterocycle formation.

Fluorine Substitution: Sequential nucleophilic substitution of the fluorine atoms with different nucleophiles (e.g., an amine followed by a thiol) can generate highly complex and asymmetric molecules from a simple starting material. nih.gov

Methoxy (B1213986) Group Modification: Demethylation of the methoxy groups to phenols would introduce new handles for functionalization, such as ether or ester formation.

The following table illustrates how rational modifications could create novel analogues with tailored reactivity profiles.

| Parent Compound | Modification | Resulting Analogue | Predicted Change in Reactivity |

| This compound | Reduction of nitro group | 3-Amino-1,5-difluoro-2,4-dimethoxybenzene | Deactivates ring to SNAr; Activates ring to electrophilic substitution. |

| This compound | Monosubstitution of fluorine with an amine (R-NH₂) | 5-Alkylamino-1-fluoro-2,4-dimethoxy-3-nitrobenzene | Remaining fluorine is less activated for subsequent SNAr due to the electron-donating amine. |

| This compound | Disubstitution of both fluorines with a thiol (R-SH) | 1,5-Bis(alkylthio)-2,4-dimethoxy-3-nitrobenzene | Ring is no longer susceptible to SNAr at C1/C5; nitro group remains for reduction or other chemistry. |

| This compound | Demethylation of methoxy groups | 1,5-Difluoro-3-nitrobenzene-2,4-diol | Phenolic groups provide new sites for alkylation/acylation and may alter SNAr reactivity. |

Interdisciplinary Research Opportunities and Challenges in Fluorinated Aromatic Chemistry

The strategic incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. sigmaaldrich.comexlibrisgroup.com This makes fluorinated aromatics, including derivatives of this compound, valuable targets for interdisciplinary research. alfa-chemistry.comyoutube.com

Opportunities:

Medicinal Chemistry: Fluorine is present in approximately 30% of new approved drugs. sigmaaldrich.com It can enhance metabolic stability, binding affinity, and bioavailability. nih.govolemiss.edu Derivatives of the title compound could be explored as precursors for new anticancer agents, central nervous system drugs, or anti-inflammatory agents. The ¹⁸F isotope is also a key positron emitter for PET imaging, opening avenues in diagnostic medicine. nih.govnih.gov

Agrochemicals: Many successful herbicides and pesticides incorporate fluorine to improve their efficacy and selectivity. sigmaaldrich.comyoutube.com

Materials Science: Fluorinated polymers often exhibit high thermal stability and chemical resistance. alfa-chemistry.com Fluorinated building blocks are used to create advanced materials like liquid crystals, sensors, and high-performance coatings. mdpi.com

Challenges: Despite the opportunities, significant challenges remain in the field of fluorinated aromatic chemistry.

Selective Functionalization: Achieving high regioselectivity when functionalizing a polysubstituted ring can be difficult. nih.gov For instance, controlling mono- versus di-substitution of the fluorine atoms in this compound requires carefully optimized conditions.

Harsh Reagents: Many fluorination and derivatization reactions require harsh conditions or expensive, specialized reagents, which can limit their scalability and industrial application. researchgate.net

Synthesis of Precursors: The availability and cost of complex fluorinated starting materials can be a bottleneck for further research and development. nih.gov

The following table summarizes the key opportunities and challenges.

| Feature | Description |

| Opportunity: Medicinal Chemistry | Fluorine can improve drug properties like metabolic stability and binding affinity. nih.govolemiss.edu Derivatives are potential scaffolds for new therapeutics. nih.gov |

| Opportunity: Agrochemicals | Introduction of fluorine can enhance the potency and selectivity of pesticides and herbicides. sigmaaldrich.comyoutube.com |

| Opportunity: Materials Science | Fluorinated compounds are used to create high-performance polymers, coatings, and electronic materials. alfa-chemistry.commdpi.com |

| Challenge: Selectivity | Controlling the position of functionalization on a complex aromatic ring is a persistent synthetic hurdle. nih.govnih.gov |

| Challenge: Reagent Cost & Safety | The need for specialized, often hazardous or expensive, reagents can impede large-scale synthesis. researchgate.net |

| Challenge: Precursor Availability | Access to structurally complex fluorinated building blocks can be limited and costly. nih.gov |

Q & A

Basic Research Question

- HPLC with UV detection : Monitors degradation products (e.g., nitroso derivatives).

- Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen.

- Elemental analysis : Validates stoichiometry, especially given fluorine’s high atomic weight.

- X-ray crystallography : Resolves structural ambiguities in crystalline derivatives .

How do electronic effects of substituents dictate regioselectivity in further functionalization?

Advanced Research Question

The electron-donating methoxy groups activate specific positions for electrophilic attack, while fluorine’s inductive effect deactivates the ring. For example:

- Suzuki coupling : Bromination at position 6 (para to methoxy) facilitates cross-coupling with aryl boronic acids.

- Nucleophilic aromatic substitution : Fluorine at position 1 can be replaced by strong nucleophiles (e.g., NaN₃ in DMF at 120°C), guided by computational studies of charge distribution .

What strategies resolve contradictions in reaction yields reported across literature?

Advanced Research Question

Yield discrepancies often arise from:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve nitro group reactivity but may hydrolyze methoxy groups.

- Catalyst purity : Trace metals in Pd catalysts can alter reduction pathways.

- Reaction monitoring : Real-time FTIR or inline HPLC ensures endpoint accuracy. Comparative kinetic studies with controlled variables (temperature, stoichiometry) are recommended .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.